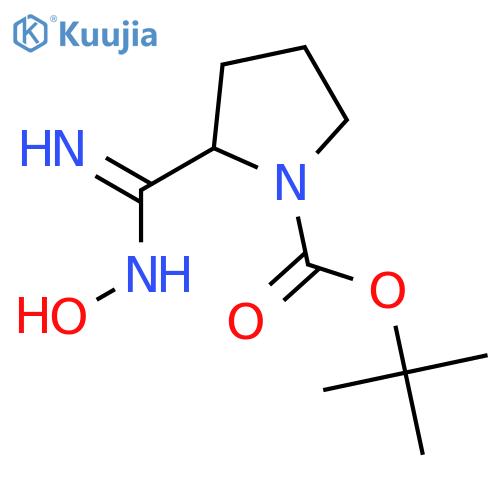Cas no 500024-95-3 (tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate)

500024-95-3 structure
商品名:tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
CAS番号:500024-95-3
MF:C10H19N3O3
メガワット:229.276162385941
MDL:MFCD11975692
CID:825981
PubChem ID:44828595
tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Boc-2-(N-Hydroxycarbamimidoyl)pyrrolidine
- tert-butyl 2-[amino(hydroxyimino)methyl]pyrrolidine-1-carboxylate
- 2-((hydroxyamino)iminomethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
- tert-butyl 2-(amino(hydroxyimino)methyl)pyrrolidine-1-carboxylate
- tert-butyl 2-(n-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
- AKOS015898185
- tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate
- tert-butyl 2-[(Z)-amino(hydroxyimino)methyl]pyrrolidine-1-carboxylate
- EN300-70141
- 500024-95-3
- CS-WAA0141
- AKOS012621401
- SCHEMBL12857951
- tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
- BS-4351
- SCHEMBL26430062
- tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
-
- MDL: MFCD11975692
- インチ: InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
- InChIKey: NUMIITGLIZNJIC-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCCC1C(=N)NO
計算された属性
- せいみつぶんしりょう: 229.14277
- どういたいしつりょう: 229.143
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 88.2A^2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.26
- ゆうかいてん: No data available
- ふってん: 339 ºC
- フラッシュポイント: 159 ºC
- PSA: 85.65
- じょうきあつ: No data available
tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105692-1g |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 95% | 1g |
¥642.00 | 2024-05-11 | |
| Enamine | EN300-70141-0.5g |
tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 0.5g |
$147.0 | 2023-02-12 | ||
| Enamine | EN300-70141-5.0g |
tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 5.0g |
$938.0 | 2023-02-12 | ||
| Fluorochem | 092824-250mg |
1-Boc-2-(N-Hydroxycarbamimidoyl)pyrrolidine |
500024-95-3 | 95% | 250mg |
£151.00 | 2022-03-01 | |
| ChemScence | CS-WAA0141-1g |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 1g |
$108.0 | 2022-04-27 | ||
| ChemScence | CS-WAA0141-5g |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 5g |
$323.0 | 2022-04-27 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105692-5g |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 95% | 5g |
¥2125.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105692-250mg |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 95% | 250mg |
¥366.00 | 2024-05-11 | |
| Fluorochem | 092824-1g |
1-Boc-2-(N-Hydroxycarbamimidoyl)pyrrolidine |
500024-95-3 | 95% | 1g |
£376.00 | 2022-03-01 | |
| Chemenu | CM129666-10g |
tert-butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 95% | 10g |
$*** | 2023-05-30 |
tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
500024-95-3 (tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate) 関連製品
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 506-17-2(cis-Vaccenic acid)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:500024-95-3)tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate

清らかである:99%/99%
はかる:5g/10g
価格 ($):160.0/278.0